molecular formula C10H18N2O2 B3242363 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone CAS No. 151096-99-0

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone

Cat. No.: B3242363
CAS No.: 151096-99-0
M. Wt: 198.26 g/mol
InChI Key: OLGXZIUPCRFNNO-UHFFFAOYSA-N
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Description

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes an oxygen and nitrogen-containing spiro ring. This compound has garnered interest due to its potential pharmacological activities, particularly as a dual ligand for sigma-1 and μ-opioid receptors .

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the spiro ring.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone involves its interaction with sigma-1 and μ-opioid receptors. As a dual ligand, it can act as an agonist at the μ-opioid receptor and an antagonist at the sigma-1 receptor. This dual activity is believed to contribute to its analgesic effects while potentially reducing side effects such as constipation .

Properties

IUPAC Name

1-(1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(13)12-5-2-10(3-6-12)8-11-4-7-14-10/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGXZIUPCRFNNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241948
Record name 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151096-99-0
Record name 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151096-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Oxa-4,9-diazaspiro[5.5]undec-9-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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